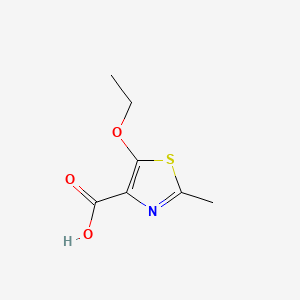

5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7-5(6(9)10)8-4(2)12-7/h3H2,1-2H3,(H,9,10) |

InChI Key |

RGOBGZRXUUYKEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=C(S1)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting from 2-Amino-Thiazole Derivatives

A common approach involves synthesizing 2-amino-thiazole-4-carboxylic acid derivatives, followed by selective substitutions at the 2-position and functionalization at the 4-position to introduce the ethoxy group.

- Key steps:

- Formation of 2-aminothiazole core: Typically via cyclization of thiourea derivatives with α-haloketones or α-haloesters.

- Introduction of methyl group at C-2: Achieved through methylation of the amino group or via substitution reactions on the heterocyclic ring.

- Ethanol substitution at C-4: Accomplished through nucleophilic substitution or esterification reactions.

Example Procedure from Patent US7408069B2

- Preparation of 2-amino-thiazole-5-carboxylic acid derivatives:

- React thiourea with α-bromoester derivatives to form the thiazole ring.

- Hydrolyze ester groups to obtain the free carboxylic acid.

- Introduce the ethoxy group at the 4-position via nucleophilic substitution with ethanol or ethyl halides under basic conditions.

Thiourea + α-bromoester → Thiazole intermediate → Hydrolysis → 5-carboxylic acid derivative → Ethoxy substitution at C-4

Solid-Phase Synthesis Approaches

Traceless Solid-Phase Synthesis

- Methodology:

- Utilize Merrifield resin as the solid support.

- Convert resin to a sulfur linker resin with a key intermediate (e.g., cyanocarbonimidodithioate).

- React with ethyl bromoacetate to form the thiazole ring on resin.

- Hydrolyze methyl esters to obtain the free acid.

- Final cleavage yields the target compound.

Key Research Findings

- The synthesis involves fewer steps due to the use of a sulfur-based traceless linker, reducing the overall reaction steps compared to backbone amide linkers.

- The process involves:

- Conversion of resin to a sulfur linker.

- Reaction with ethyl bromoacetate at elevated temperatures (~60°C).

- Hydrolysis with NaOH to liberate the free acid.

Advantages

- High purity and moderate yields.

- Suitable for library synthesis of analogues.

Multi-step Organic Synthesis from Precursors

Synthesis from 2-Methyl-4-ethoxy-1,3-thiazole

- Step 1: Cyclization of suitable thiourea derivatives with α-haloketones or α-haloesters to form the thiazole ring.

- Step 2: Functionalization at the 4-position with ethoxy groups via nucleophilic substitution using ethanol or ethyl halides.

- Step 3: Oxidation or hydrolysis of ester groups to yield the free carboxylic acid.

Oxidation and Hydrolysis

- Ester groups are hydrolyzed under basic conditions (NaOH in aqueous ethanol or THF).

- Oxidation of the methyl group at C-2 to the carboxylic acid is achieved via oxidative reagents such as potassium permanganate or mCPBA under controlled conditions.

Alternative Approaches: Heterocyclic Ring Construction

Synthesis from 1,3-Thiazole Precursors

- Construct the thiazole ring via cyclization of amino acids or their derivatives with sulfur sources.

- Subsequent substitution at the 2-position with methyl groups using methylating agents (e.g., methyl iodide).

- Introduction of the ethoxy group at the 4-position through nucleophilic substitution.

Example:

- Starting from 2-methyl-4-chlorothiazole derivatives, perform nucleophilic substitution with ethanol to introduce the ethoxy group.

- Hydrolyze or oxidize the ester to the corresponding acid.

Summary of Key Data and Reaction Conditions

Research Findings and Optimization

- Yield Optimization: Elevated temperatures (~60°C) during nucleophilic substitutions improve yields.

- Selectivity: Using specific bases like K₂CO₃ enhances selectivity for substitution at the 4-position.

- Purification: Flash chromatography and recrystallization are standard for isolating high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-4-carboxylic acid derivatives exhibit diverse pharmacological and chemical behaviors depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Electronic and Bioactivity Comparisons

- Electron-Donating vs. In contrast, chlorine or bromine substituents (e.g., 2-Cl in , 2-Br in ) withdraw electrons, polarizing the thiazole ring and improving interactions with electrophilic targets. The trifluoromethyl group in combines strong electron withdrawal with high lipophilicity, favoring blood-brain barrier penetration.

Carboxylic Acid Functionality :

- Biological Relevance: Thiophene- and furyl-substituted analogs (e.g., ) show enhanced antiplasmodial and anticancer activities due to aromatic stacking interactions. Amino-substituted thiazoles (e.g., ) are potent apoptosis inducers, as seen in BCL-XL inhibitors like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid .

Biological Activity

5-Ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₈H₁₁NO₃S

- Molecular Weight : 209.25 g/mol

- Appearance : Yellowish-brown powder

- Solubility : Soluble in water and dimethyl sulfoxide (DMSO), limited solubility in organic solvents.

The presence of an ethoxy group enhances its chemical reactivity and distinguishes it from other thiazole derivatives, potentially leading to diverse pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with the glycine receptor, a key player in inhibitory neurotransmission within the central nervous system. This selective binding can modulate neurotransmission, making it a candidate for treating various neurological disorders such as schizophrenia, epilepsy, and anxiety disorders.

Interaction with Molecular Targets

The thiazole ring facilitates hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. This interaction can influence various biochemical pathways and cellular processes.

Xanthine Oxidase Inhibition

Similar compounds have been studied for their xanthine oxidase inhibitory activity. For example, derivatives with structural similarities exhibited moderate inhibitory effects, which may suggest a potential pathway for further exploration in relation to this compound .

Case Studies and Research Findings

Research has focused on the compound's binding affinity to glycine receptors and its effects on neuronal activity:

- Neuropharmacology Studies : Preliminary studies indicate that this compound can significantly alter neuronal excitability through glycine receptor modulation.

- Toxicity Assessments : Toxicological evaluations suggest a low toxicity profile in scientific experiments; however, long-term effects remain to be fully understood.

Current State of Research

While several studies have highlighted the biological properties of this compound, there is still a need for comprehensive investigations into its pharmacological profile and therapeutic applications. The compound holds promise as a lead candidate for drug development targeting neurological disorders.

Q & A

Q. What are the common synthetic routes for preparing 5-ethoxy-2-methyl-1,3-thiazole-4-carboxylic acid and its derivatives?

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

Analytical techniques include:

- HPLC/GC-MS : To assess purity and detect impurities.

- NMR spectroscopy : Confirms substituent positions (e.g., ethoxy group at C5, methyl at C2) via characteristic shifts (e.g., δ ~1.3 ppm for ethoxy -CH3, δ ~2.5 ppm for thiazole methyl).

- X-ray crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies. These methods align with characterization protocols for related thiazoles like 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the carboxylic acid group; limited solubility in water at neutral pH.

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Storage at -20°C in anhydrous solvents is recommended, as validated for ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?

Yield discrepancies often arise from:

- Reagent stoichiometry : Excess thiourea improves cyclization efficiency but may lead to byproducts.

- Temperature control : Reflux in acetic acid (100–110°C) optimizes ring formation, as shown in the synthesis of 3-formyl-1H-indole-2-carboxylic acid derivatives .

- Purification methods : Gradient chromatography or recrystallization (e.g., DMF/acetic acid mixtures) enhances purity .

Q. What strategies are employed to modify the thiazole core for enhanced bioactivity or target specificity?

- Substituent engineering : Replacing the ethoxy group with halogen (e.g., Cl, F) or aryl groups alters electronic properties and binding affinity. For example, 2-(3-chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid shows enhanced antimicrobial activity .

- Carboxylic acid bioisosteres : Amides or esters (e.g., ethyl esters) improve membrane permeability, as seen in ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate .

Q. How do computational methods support the design of derivatives with desired pharmacological properties?

- Docking studies : Predict interactions with target enzymes (e.g., kinases, proteases) by modeling the carboxylic acid group as a hydrogen-bond donor.

- QSAR models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with bioactivity, validated for analogs like 2-(methoxymethyl)-1,3-thiazole-4-carboxylic acid .

Q. What mechanisms explain contradictory results in biochemical assays involving this compound?

Discrepancies may arise from:

- Assay conditions : pH-dependent ionization of the carboxylic acid group affects binding.

- Off-target effects : Thiazole rings can interact with non-target proteins (e.g., serum albumin), as observed in studies of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .

- Redox activity : Thiazole sulfur participates in redox reactions, potentially altering assay outcomes .

Methodological Considerations

Q. How is the compound’s reactivity exploited in multi-step syntheses?

The carboxylic acid group enables:

- Peptide coupling : Activation with EDC/HOBt for conjugation to amines.

- Esterification : Conversion to ethyl esters for improved lipophilicity, as demonstrated for ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate .

Q. What analytical challenges arise when characterizing degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.